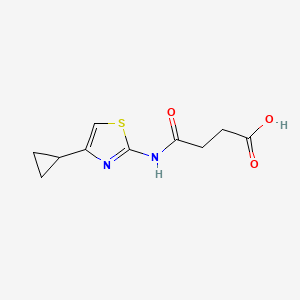
4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol It is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to a succinamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid typically involves the reaction of 4-cyclopropyl-1,3-thiazole-2-amine with succinic anhydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The choice of solvents and reagents is carefully considered to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-thiazole moiety is believed to play a crucial role in binding to the active site of target enzymes, thereby modulating their activity. The succinamic acid group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-Dimethyl-thiazol-2-yl)succinamic acid: Similar structure but with methyl groups instead of a cyclopropyl group.
N-(4-Phenyl-thiazol-2-yl)succinamic acid: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZHJHSHBGPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
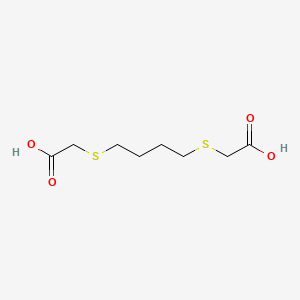
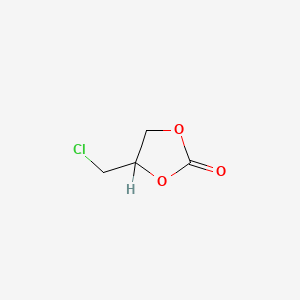
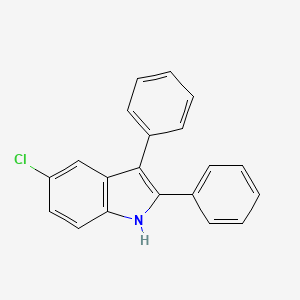
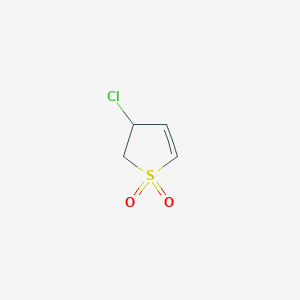
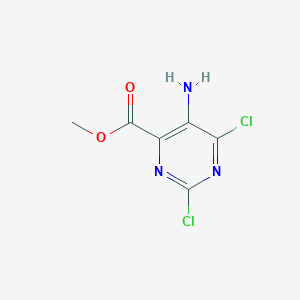
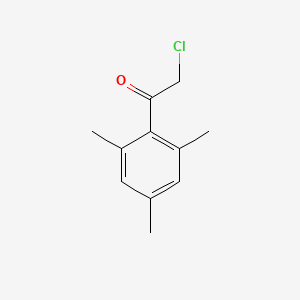
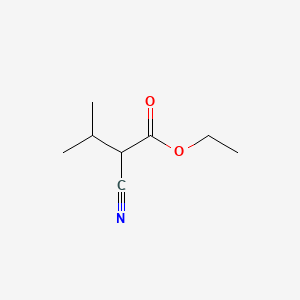
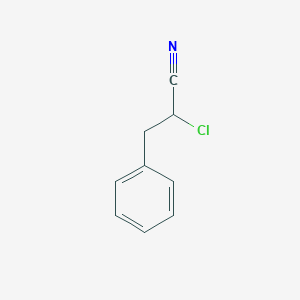
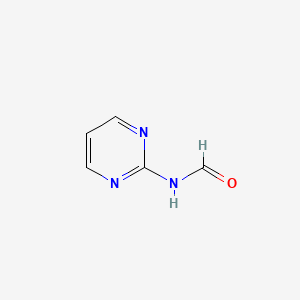
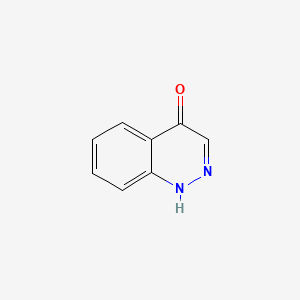
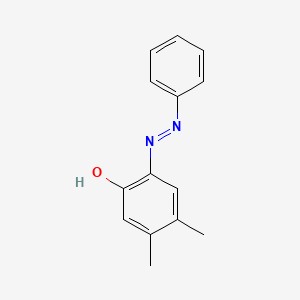
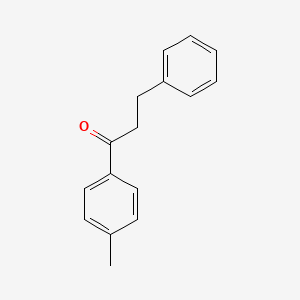
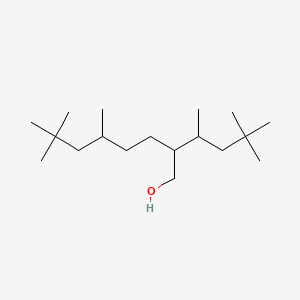
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
